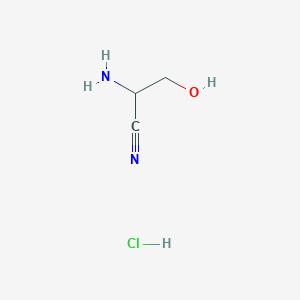
2-Amino-3-hydroxypropanenitrile hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-3-hydroxypropanenitrile hydrochloride (AHPNHCl) is a chemical compound that is used in a variety of scientific research applications. It is an important component in the synthesis of other compounds, and its mechanism of action has been studied extensively. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research involving AHPNHCl.
Wissenschaftliche Forschungsanwendungen
Immunomodulatory Potential
The compound 2-Amino-3-hydroxypropanenitrile hydrochloride, and its derivatives, exhibit significant potential in immunomodulation. Specifically, a series of 2-substituted 2-aminopropane-1,3-diols, structurally related to 2-Amino-3-hydroxypropanenitrile hydrochloride, were synthesized and evaluated for their lymphocyte-decreasing effect and immunosuppressive effect on rat skin allograft. These compounds, including 2-Amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol hydrochloride, showed considerable activity, hinting at potential applications in organ transplantation and other medical scenarios requiring immunosuppression (Kiuchi et al., 2000).
Photocatalytic Applications
Hydroxyl/amino and Fe(III) co-grafted graphite carbon nitride, which can be related to the functional groups in 2-Amino-3-hydroxypropanenitrile hydrochloride, have shown significant efficacy in the photocatalytic removal of volatile organic compounds (VOCs). The presence of hydroxyl and amino groups, similar to those in 2-Amino-3-hydroxypropanenitrile hydrochloride, was crucial in improving adsorption capacity for VOCs, while the grafted amorphous Fe(III) clusters enhanced molecular oxygen activation via the photo-Fenton reaction (Liang et al., 2021).
Organic Synthesis and Chemical Reactions
The structure of 2-Amino-3-hydroxypropanenitrile hydrochloride lends itself to various chemical reactions and organic synthesis applications. It serves as a critical intermediate or catalyst in the synthesis of diverse compounds. For instance, new ionic liquids like 3-hydroxypropanaminium acetate, synthesized for the first time, were used as efficient and recoverable catalysts in the synthesis of 2-amino-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile derivatives by condensing together 4-hydroxycoumarin, aldehydes, and malononitrile at room temperature (Shaterian & Oveisi, 2011).
Synthesis of Amino Alcohols
3-(4-Bromophenyl)-1-morpholino-2-phenylalkan-3-ol hydrochlorides, which can be considered as analogs to 2-Amino-3-hydroxypropanenitrile hydrochloride, were synthesized through reactions with various Grignard compounds. These tertiary amino alcohols are seen as potential analogs to Trihexyphenidyl (Isakhanyan et al., 2008).
Eigenschaften
IUPAC Name |
2-amino-3-hydroxypropanenitrile;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N2O.ClH/c4-1-3(5)2-6;/h3,6H,2,5H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQXLXYOFPVMLAZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C#N)N)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.55 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1461707-49-2 |
Source


|
| Record name | 2-amino-3-hydroxypropanenitrile hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-(Morpholine-4-carbonyl)phenyl]methanamine hydrochloride](/img/structure/B1379238.png)
![3-(4-Aminobutyl)-1,3-diazaspiro[4.4]nonane-2,4-dione hydrochloride](/img/structure/B1379241.png)
![tert-butyl 3-[4-(methoxycarbonyl)-1H-1,2,3-triazol-1-yl]piperidine-1-carboxylate](/img/structure/B1379243.png)

![[4-(Pentafluoroethyl)phenyl]methanol](/img/structure/B1379245.png)
![Tert-butyl 2-[4-(2,2-dimethylpropanamido)pyridin-3-yl]acetate](/img/structure/B1379247.png)




![Methyl 5-[(ethylsulfanyl)methyl]-1,2-oxazole-3-carboxylate](/img/structure/B1379254.png)


